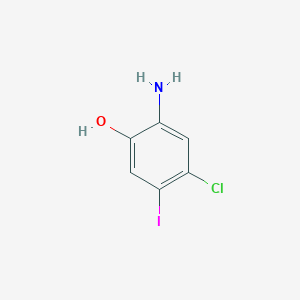
2-Amino-4-chloro-5-iodophenol
説明
2-Amino-4-chloro-5-iodophenol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-4-chloro-5-iodophenol, with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 g/mol, is an organic compound characterized by its phenolic structure and the presence of amino, chloro, and iodo substituents. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. However, comprehensive research on its biological activity remains limited.
Enzyme Interactions
The compound's structural features suggest it may interact with various enzymes, although specific interactions have not been extensively documented. Similar compounds often exhibit enzyme modulation capabilities, which could be a pathway for further exploration in drug development.
Antimicrobial Potential
Preliminary studies indicate that this compound may possess antimicrobial activity . Compounds with similar structures typically demonstrate varying degrees of antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in metabolic processes.
Toxicological Studies
Research on structurally related compounds such as 4-Chloro-2-Aminophenol provides insights into potential toxicological effects. For instance, significant increases in methemoglobin levels and reticulocyte counts were observed in high-dose studies involving similar compounds. These findings suggest potential hematological toxicity that may also apply to this compound .
Case Studies and Research Findings
- Chronic Bioassays : In chronic bioassays involving related compounds, significant incidences of squamous cell papillomas and carcinomas were noted in rodent models exposed to high doses. Such findings highlight the potential carcinogenic risks associated with compounds sharing structural similarities with this compound .
- Mechanistic Studies : Mechanistic studies on analogous compounds have shown that they can induce oxidative stress and alter cell proliferation. This suggests that this compound may similarly affect cellular functions, warranting further investigation into its biological mechanisms .
Summary of Biological Effects
| Biological Activity | Observations |
|---|---|
| Enzyme Interaction | Potential interactions due to structural features; specific data lacking |
| Antimicrobial Activity | Possible activity based on structural similarities; further research needed |
| Hematological Effects | Similar compounds show increased methemoglobin levels and reticulocyte counts |
| Carcinogenic Potential | Evidence from related compounds indicates risks of tumors in chronic exposure settings |
| Mechanistic Insights | Induces oxidative stress and alters cell proliferation based on studies of similar compounds |
特性
IUPAC Name |
2-amino-4-chloro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOGURFDSTWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693604 | |
| Record name | 2-Amino-4-chloro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037298-18-2 | |
| Record name | 2-Amino-4-chloro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















